Hex-5-ene-2-peroxol
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Overview
Description
Hex-5-ene-2-peroxol is an organic compound characterized by the presence of a peroxide group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-ene-2-peroxol can be synthesized through the epoxidation of hex-5-ene using peroxycarboxylic acids. The reaction typically involves the use of meta-chloroperoxybenzoic acid (MCPBA) in a nonaqueous solvent such as chloroform, ether, acetone, or dioxane . The reaction proceeds via a concerted mechanism, resulting in the formation of the peroxide group.
Industrial Production Methods: Industrial production of this compound may involve the use of more stable peroxycarboxylic acids or their derivatives, such as magnesium monoperoxyphthalate (MMPP), to ensure higher yields and safer handling .
Chemical Reactions Analysis
Types of Reactions: Hex-5-ene-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting alkenes to epoxides.
Reduction: The peroxide group can be reduced to form alcohols.
Substitution: The peroxide group can be substituted by nucleophiles, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: MCPBA or MMPP in nonaqueous solvents.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Various substituted hexenes depending on the nucleophile used.
Scientific Research Applications
Hex-5-ene-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of epoxides and alcohols.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hex-5-ene-2-peroxol involves the electrophilic oxygen atom of the peroxide group reacting with nucleophilic sites on other molecules. This reaction proceeds through a concerted mechanism, forming a four-part, circular transition state . The peroxide group can also generate free radicals, which can initiate various radical-mediated reactions.
Comparison with Similar Compounds
Properties
CAS No. |
89122-01-0 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
5-hydroperoxyhex-1-ene |
InChI |
InChI=1S/C6H12O2/c1-3-4-5-6(2)8-7/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
PHHVJXOIPJKYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)OO |
Origin of Product |
United States |
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